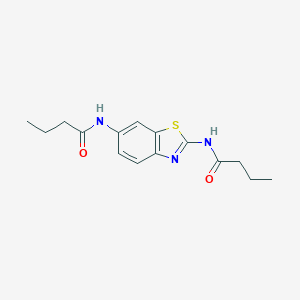![molecular formula C15H15ClN2O2 B251095 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251095.png)
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide, also known as CPP-109, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to have promising results in preclinical studies for the treatment of addiction, particularly cocaine and alcohol addiction.
Mécanisme D'action
The mechanism of action of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide is thought to be related to its ability to inhibit an enzyme called GABA transaminase. This enzyme is responsible for breaking down GABA in the brain, and by inhibiting its activity, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide can increase the levels of GABA in the brain. This, in turn, can help to reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects
In addition to its effects on addiction, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety. It has also been shown to have anti-convulsant properties, which could make it useful in the treatment of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical models. This makes it a useful tool for investigating the neurobiology of addiction and other related disorders. However, one of the limitations of using N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide is that it can be difficult to administer in vivo, as it has poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide. One area of interest is its potential use in the treatment of other addictive disorders, such as opioid addiction. Another area of interest is its potential use in the treatment of anxiety disorders, given its ability to increase GABA levels in the brain. Additionally, there is ongoing research into the development of more effective formulations of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide that could improve its solubility and bioavailability.
Méthodes De Synthèse
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide is synthesized through a multi-step process that involves the reaction of 3-chloro-2-(1-pyrrolidinyl)aniline with furan-2-carboxylic acid. The resulting compound is then purified through a series of chromatography and crystallization steps to obtain N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide in its final form.
Applications De Recherche Scientifique
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide has been the subject of numerous scientific studies for its potential therapeutic applications. One of the most promising areas of research has been its use in the treatment of addiction. Preclinical studies have shown that N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide can reduce the reinforcing effects of cocaine and alcohol, and can also decrease drug-seeking behavior in animal models.
Propriétés
Formule moléculaire |
C15H15ClN2O2 |
|---|---|
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
N-(3-chloro-2-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-5-3-6-12(14(11)18-8-1-2-9-18)17-15(19)13-7-4-10-20-13/h3-7,10H,1-2,8-9H2,(H,17,19) |
Clé InChI |
HPAWSCXYYQKGBR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3 |
Solubilité |
1.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)

![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
